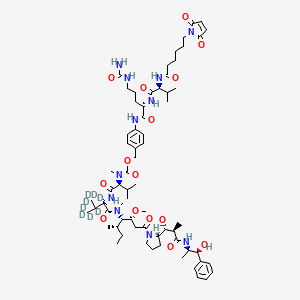
VcMMAE-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VcMMAE-d8, also known as MC-Val-Cit-PAB-MMAE-d8, is an isotope of VcMMAE. It is a drug-linker conjugate used in antibody-drug conjugates (ADCs) with potent antitumor activity. The compound consists of monomethyl auristatin E (MMAE), a tubulin inhibitor, linked via the lysosomally cleavable dipeptide valine-citrulline (vc). This structure allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells .
Vorbereitungsmethoden
The synthesis of VcMMAE-d8 involves several steps:
Linker Synthesis: The valine-citrulline linker is synthesized using standard peptide coupling reactions.
Drug Conjugation: Monomethyl auristatin E is conjugated to the valine-citrulline linker through a maleimide-thiol reaction.
Isotope Labeling: Deuterium atoms are introduced into the structure to create the deuterated version, this compound.
Industrial production methods involve large-scale peptide synthesis and conjugation techniques, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
VcMMAE-d8 undergoes several types of chemical reactions:
Hydrolysis: The valine-citrulline linker is cleaved by lysosomal enzymes, releasing monomethyl auristatin E inside the target cells.
Reduction: The disulfide bonds in the antibody-drug conjugate can be reduced, leading to the release of the drug.
Substitution: The maleimide group can undergo substitution reactions with thiol-containing compounds.
Common reagents used in these reactions include reducing agents like dithiothreitol and enzymatic catalysts like cathepsin .
Wissenschaftliche Forschungsanwendungen
VcMMAE-d8 is widely used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Chemistry: Studying the stability and reactivity of drug-linker conjugates.
Biology: Investigating the cellular uptake and intracellular processing of antibody-drug conjugates.
Medicine: Developing targeted cancer therapies with reduced side effects.
Industry: Producing high-purity antibody-drug conjugates for clinical trials and therapeutic use
Wirkmechanismus
VcMMAE-d8 exerts its effects through the following mechanism:
Targeting: The antibody component of the conjugate binds to specific antigens on the surface of cancer cells.
Internalization: The conjugate is internalized by the cancer cell through endocytosis.
Release: Inside the lysosome, the valine-citrulline linker is cleaved by cathepsin, releasing monomethyl auristatin E.
Action: Monomethyl auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Vergleich Mit ähnlichen Verbindungen
VcMMAE-d8 is compared with other similar compounds such as:
VcMMAE: The non-deuterated version of this compound, which has similar antitumor activity but different pharmacokinetic properties.
H32-DM1: Another antibody-drug conjugate with a different linker and drug, showing varying efficacy and stability.
SGN-35: A clinically approved antibody-drug conjugate with a similar mechanism of action but different molecular targets
This compound is unique due to its deuterated structure, which can provide advantages in stability and metabolic profiling .
Eigenschaften
Molekularformel |
C68H105N11O15 |
|---|---|
Molekulargewicht |
1324.7 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-2,3,4,4,4-pentadeuterio-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]butan-2-yl]carbamate |
InChI |
InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1/i4D3,5D3,41D,57D |
InChI-Schlüssel |
NLMBVBUNULOTNS-OOJKOBQJSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















